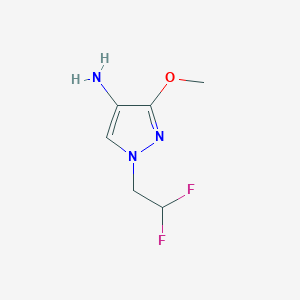![molecular formula C20H20N4O4 B2705995 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide CAS No. 1795471-88-3](/img/structure/B2705995.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and a nicotinamide group. The 2,3-dihydrobenzo[b][1,4]dioxin ring is a heterocyclic compound that contains oxygen atoms . The pyrazole ring is a five-membered ring with two nitrogen atoms . The nicotinamide group is a part of the vitamin B3 complex and is involved in many biological redox reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The exact structure would depend on the specific synthetic route used and the reaction conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the nicotinamide group could participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Antioxidant and Antimicrobial Applications
- Phenolic Compounds and Antioxidant Activity : A study on the ethanolic extract from aerial parts of Protea hybrid 'Susara' identified various compounds with significant antioxidant activity. These compounds exhibited potential use in food preservation, pharmaceutical, cosmetic, and therapeutic industries due to their radical scavenging activity and structural features indicating scleromorphic characteristics, which could suggest potential antioxidant applications for related compounds (León et al., 2014).
Anticancer and Anti-HCV Activities
- Anticancer and Anti-HCV Agents : Research on Schiff bases containing 1,2,4-triazole and pyrazole rings showed significant antioxidant and α-glucosidase inhibitory activities, hinting at potential therapeutic applications. The compounds displayed inhibitory potentials against α-glucosidase and were potent antioxidants, indicating possible anticancer or anti-HCV applications for structurally related compounds (Pillai et al., 2019).
Antimicrobial Properties
- Antimycobacterial Dibenzo[b,f]oxepins : Compounds isolated from the roots of Bauhinia saccocalyx demonstrated antimycobacterial activities, offering a potential application pathway for compounds with similar structures in treating mycobacterial infections (Kittakoop et al., 2004).
Catalytic and Synthetic Applications
- Catalytic Synthesis : A study discussed the use of nano titania-supported sulfonic acid (n-TSA) for the synthesis of 1,8-dioxo-octahydroxanthene and tetrahydrobenzo[b]pyran derivatives, highlighting the catalyst's reusability and environmental friendliness. This suggests potential synthetic applications for related chemical entities in producing novel compounds (Amoozadeh et al., 2018).
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-ethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-2-26-20-16(6-5-9-21-20)19(25)23-14-10-22-24(11-14)12-15-13-27-17-7-3-4-8-18(17)28-15/h3-11,15H,2,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFWOLCONSVFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
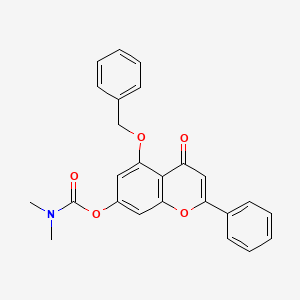
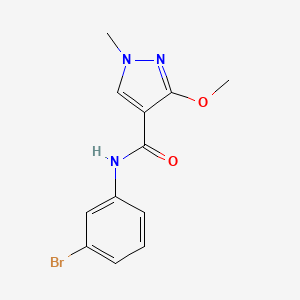
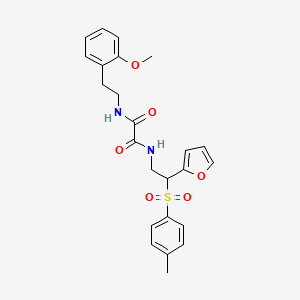
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2705918.png)
![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2705919.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705923.png)
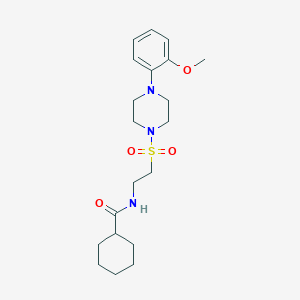
![5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705925.png)
![(1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2705927.png)
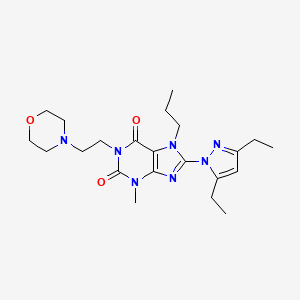
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-[4-(Propan-2-YL)phenyl]propan-2-amine](/img/structure/B2705934.png)
